Lipophilicity Fine-Tuning: XLogP3 of 3.5 Balances Permeability and Solubility vs. Mono-Halogen Counterparts
The target compound exhibits a computed XLogP3 of 3.5 [1], which is intermediate between the 2-fluoro analog (XLogP3 2.9) [3] and the 2-chloro analog (XLogP3 3.4) [4]. An experimental LogP of 3.88 has also been reported [2]. This balanced lipophilicity falls within the optimal range for membrane permeability while retaining sufficient aqueous solubility for formulation.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 3.5 (computed) [1]; experimental LogP 3.88 [2] |
| Comparator Or Baseline | 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (XLogP3 2.9) [3]; 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (XLogP3 3.4) [4] |
| Quantified Difference | +0.6 vs. F-analog; +0.1 vs. Cl-analog |
| Conditions | Computed using XLogP3 algorithm; experimental LogP from Molbase |
Why This Matters
Lipophilicity directly governs passive membrane diffusion and aqueous solubility; a value of 3.5 aligns with Lipinski's Rule of 5 and may reduce the need for solubilizing excipients relative to more lipophilic analogs.
- [1] PubChem. Compound Summary for CID 735741, 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde. National Center for Biotechnology Information. View Source
- [2] Molbase. 4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxybenzaldehyde (306934-75-8). Molbase. View Source
- [3] PubChem. Compound Summary for CID 735458, 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde. National Center for Biotechnology Information. View Source
- [4] PubChem. Compound Summary for CID 700711, 4-((2-Chlorobenzyl)oxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. View Source
